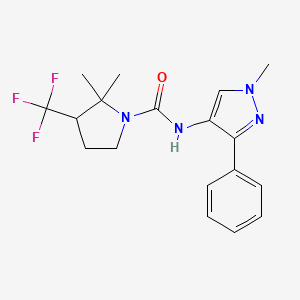![molecular formula C21H22N2O3 B6772010 4-(2-Benzo[e][1]benzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one](/img/structure/B6772010.png)
4-(2-Benzo[e][1]benzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzoebenzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one is a complex organic compound featuring a benzofuran moiety fused with a diazepanone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoebenzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one typically involves multi-step organic reactions. One common route includes:
Formation of Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions, often using Lewis acids as catalysts.
Acetylation: The benzofuran intermediate is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Diazepanone Ring Formation: The acetylated benzofuran is reacted with ethylamine and a suitable diacid chloride to form the diazepanone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and implementing robust quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diazepanone ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the diazepanone ring.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems in organic synthesis.
Biology
Biologically, 4-(2-Benzoebenzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzoebenzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, while the diazepanone ring can inhibit enzyme activity by binding to active sites. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Diazepanone Derivatives: Compounds such as diazepam, which contain the diazepanone ring, are well-known for their therapeutic effects.
Uniqueness
4-(2-Benzoebenzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one is unique due to the combination of the benzofuran and diazepanone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-benzo[e][1]benzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-22-10-5-11-23(14-21(22)25)20(24)13-16-12-18-17-7-4-3-6-15(17)8-9-19(18)26-16/h3-4,6-9,12H,2,5,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARTYROVYRILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1=O)C(=O)CC2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771933.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(2-fluorophenyl)morpholine](/img/structure/B6771962.png)
![N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine](/img/structure/B6771972.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)
![1-[(2,4-difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one](/img/structure/B6771995.png)
![2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6772006.png)
![1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide](/img/structure/B6772015.png)
![N,N-dimethyl-2-[7-[2-(4-methyl-3-oxopiperazin-1-yl)acetyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6772017.png)
![1-(9-Azaspiro[5.6]dodecan-9-yl)-3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6772020.png)
![N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6772024.png)
![2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772032.png)

